Product packaging for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride(Cat. No.:)

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride

Cat. No.: B12429531
M. Wt: 336.64 g/mol
InChI Key: YDIDKNSMQNPNFC-KUXWIFSDSA-N
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Description

Contextualization within Synthetic Psychoactive Compound Research

(R)-(-)-Bromo Dragonfly-d6 Hydrochloride is a derivative of Bromo-Dragonfly, a compound situated within the broader classes of synthetic phenethylamines and benzodifurans. nih.govmaps.orgcaymanchem.com Benzodifurans are structurally related to phenethylamines and were originally synthesized for research purposes to investigate their pharmacological properties. nih.govucc.ie The benzodifuran structure is of significant interest in medicinal chemistry as a pharmacophore, a molecular framework responsible for a drug's biological activity. ucc.iemdpi.com The parent compound, Bromo-Dragonfly, is structurally analogous to the Schedule I hallucinogen 4-bromo-2,5-dimethoxyamphetamine (DOB) and is recognized for its potent interaction with serotonin (B10506) receptors. maps.orgglpbio.com These substances are often studied in forensic and academic laboratories to understand their structure-activity relationships and to develop analytical methods for their detection. maps.orgakjournals.com

Rationale for Dedicated Academic Investigation of this compound

The primary rationale for the synthesis and academic investigation of this compound is its application as an internal standard in analytical and forensic toxicology. vulcanchem.comresearchgate.netclearsynth.com In quantitative analysis using mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are considered ideal. researchgate.netclearsynth.comnih.gov

Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample extraction, purification, and chromatographic separation. vulcanchem.comclearsynth.com However, its increased molecular weight, due to the replacement of six hydrogen atoms with deuterium (B1214612), allows it to be clearly distinguished from the parent analyte by the mass spectrometer. vulcanchem.comnih.gov This distinction is critical for accurate quantification, as it allows researchers to correct for any loss of analyte during sample preparation, thereby ensuring the precision and reliability of the results. clearsynth.comnih.gov This is particularly important for determining the concentration of the parent compound in complex biological matrices like blood or urine. nih.govresearchgate.net

Overview of Prior Research Paradigms and Unexplored Avenues

Prior research on the non-deuterated parent compound, Bromo-Dragonfly, has focused on several key areas. Initial studies established its synthesis and characterized it as a highly potent agonist for serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. glpbio.comresearchgate.netwikipedia.org The (R)-enantiomer, specifically, was found to have a greater binding affinity for these receptors than the (S)-enantiomer. wikipedia.org

A significant finding in the study of Bromo-Dragonfly is its notable resistance to metabolism. In vitro studies using human liver microsomes, human liver cytosol, and various enzyme systems found that the compound was not metabolized. nih.govnih.gov This metabolic stability is a key area of pharmacological interest.

While the receptor binding profile and metabolic resistance have been established, further in vivo research is needed to fully understand the compound's pharmacokinetic profile. The use of deuterated standards like this compound is essential for conducting these advanced pharmacokinetic and metabolic fate studies, representing a crucial, yet-to-be-fully-explored avenue of research. nih.govnih.gov

Significance of Deuterated Analogs in Pharmacological Research

Deuterated analogs, or isotopically labeled compounds, are invaluable tools in pharmacological and toxicological research. researchgate.netclearsynth.com Their most prominent use is as internal standards for quantitative mass spectrometry, which has become a cornerstone of modern bioanalysis and forensic science. researchgate.netnih.gov Using a deuterated internal standard allows for the precise measurement of a drug's concentration in a biological sample by compensating for variations in sample handling and instrument response. clearsynth.com

Beyond quantitative analysis, deuterated compounds can also be used to investigate a drug's metabolic pathways. By administering a deuterated version of a drug, researchers can trace the biotransformation of the molecule, as the deuterium label allows metabolites to be distinguished from endogenous compounds. While replacing hydrogen with deuterium can sometimes alter the rate of metabolism through the kinetic isotope effect, this change is often minimal and can itself be a tool to study enzymatic processes. In the case of this compound, its primary value lies in its role as a stable, reliable standard for analytical quantification, enabling higher precision in research. vulcanchem.comnih.gov

Data Tables

The following table summarizes the key chemical properties of the compound.

Table 1: Chemical Properties of this compound

Parameter Value
Molecular Formula C₁₃H₇D₆BrClNO₂
Molecular Weight 336.64 g/mol
CAS Number 1246816-43-2
IUPAC Name (2R)-1-(4-bromofuro[2,3-f]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

Data sourced from multiple chemical suppliers and databases. vulcanchem.compharmaffiliates.compharmaffiliates.com

Table 2: Compound Names Mentioned in This Article

Common or Short Name Full Chemical Name
This compound (2R)-1-(4-bromofuro[2,3-f]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
Bromo-Dragonfly 1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrClNO2 B12429531 (R)-(-)-Bromo Dragonfly-d6 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrClNO2

Molecular Weight

336.64 g/mol

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1/i1D3,6D2,7D;

InChI Key

YDIDKNSMQNPNFC-KUXWIFSDSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])C1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of R Bromo Dragonfly D6 Hydrochloride

Retrosynthetic Analysis for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride

A retrosynthetic analysis of this compound breaks the molecule down into key precursors. The synthesis strategy generally involves two main parts: the construction of the rigid benzodifuran core, often referred to as the "wing" backbone, and the subsequent attachment and elaboration of the chiral, deuterated aminopropane side chain. vulcanchem.commaps.org

The primary disconnection occurs at the bond between the aromatic ring and the aminopropane side chain. This leads to two key synthons: the brominated benzodifuran ring system and a chiral, deuterated 2-aminopropane unit. The synthesis of the benzodifuran backbone itself is considered a challenging multi-step process. maps.org The chiral side chain is typically derived from a readily available chiral starting material to ensure the desired (R)-configuration at the alpha-carbon. vulcanchem.commaps.org The deuteration is planned to be incorporated into this side chain.

A notable synthetic approach published in 2001 by David E. Nichols for the non-deuterated enantiomer starts with D-alanine, an inexpensive and commercially available chiral amino acid, to establish the correct stereochemistry. wikipedia.orgmaps.org This strategy avoids a late-stage resolution of enantiomers. The benzodifuran portion can be synthesized from hydroquinone (B1673460) through a sequence of dialkylation, cyclization, and formylation steps. wikipedia.org Alternative routes have also explored the use of ketone precursors, such as benzodifuranyl propanone, which can be converted to the final amine. nih.govresearchgate.net

Enantioselective Synthetic Routes to this compound

Achieving the specific (R)-enantiomer is critical, as it has been shown to possess a greater binding affinity at key serotonin (B10506) receptors compared to its (S)-counterpart. wikipedia.org Enantioselective synthesis ensures the production of the desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture. nih.gov

While the most documented syntheses of (R)-(-)-Bromo-Dragonfly rely on chiral starting materials, modern asymmetric synthesis frequently employs chiral catalysts to induce enantioselectivity. researchgate.net In this approach, a small amount of a chiral catalyst directs the reaction of achiral precursors to form a predominantly single-enantiomer product. For the synthesis of related compounds, methods like asymmetric Henry reactions using chiral copper catalysts have been used to create chiral 2-nitroalcohols, which are versatile intermediates for amines. researchgate.net Similarly, asymmetric Michael additions or reflexive-Michael reactions catalyzed by chiral aminocatalysts can create complex stereocenters. wikipedia.orgrsc.org Although not explicitly detailed for Bromo-Dragonfly itself in the provided literature, the conversion of a ketone precursor to the amine via asymmetric reduction or reductive amination using a chiral catalyst would represent a viable alternative strategy.

The use of a chiral auxiliary is a robust method to control stereochemistry, where a chiral molecule is temporarily attached to a substrate to direct a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed. numberanalytics.com

The enantiospecific synthesis of (R)-(-)-Bromo-Dragonfly reported by Nichols is a prime example of a "chiral pool" synthesis, which is conceptually related to chiral auxiliary strategies. wikipedia.orgmaps.org This method utilizes a readily available, enantiopure natural product as a starting material. tcichemicals.com In this pathway, D-alanine is the chiral source. It is converted into a derivative that is then reacted with the pre-formed 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b´]difuran backbone in a Friedel-Crafts acylation. wikipedia.orgmaps.org This reaction installs the side chain with the correct (R)-configuration already established. The resulting β-keto moiety is subsequently removed, and further steps including bromination and oxidation of the benzodifuran ring yield the final product. wikipedia.org

Table 1: Key Reactions in Chiral Auxiliary-based Synthesis

Reaction Type Starting Materials Key Transformation
Friedel-Crafts Acylation D-alanine derivative, Tetrahydrobenzodifuran Attachment of the chiral side chain to the aromatic core. wikipedia.org
Reduction β-keto intermediate, Triethylsilane Removal of the ketone group from the side chain. wikipedia.org
Oxidation Tetrahydrobenzodifuran intermediate, DDQ Aromatization of the furan (B31954) rings. wikipedia.org
Bromination Aromatic intermediate, Elemental Bromine Introduction of the bromine atom onto the benzodifuran core. wikipedia.org

Optimizing an asymmetric synthesis involves maximizing the yield and enantiomeric purity of the desired product while ensuring the process is efficient and practical. chemrxiv.org For the synthesis of Bromo-Dragonfly, significant challenges have been noted, particularly in the multi-step creation of the 2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b´]difuran backbone, where some methods proved inefficient. maps.org

Research into alternative synthetic routes, such as those utilizing ketone precursors, represents an effort to optimize the synthesis. nih.gov These ketone intermediates, like benzodifuranyl propanone, could potentially be synthesized more efficiently and then converted to the target amine in a final step. nih.gov Optimization strategies can also focus on improving individual reaction steps by adjusting catalysts, solvents, and reaction conditions to enhance diastereoselectivity or enantioselectivity. researchgate.netresearchgate.net The use of computational tools and high-throughput screening can accelerate the discovery of optimal conditions and catalysts for achieving high generality and performance in asymmetric synthesis. chemrxiv.org

Deuteration Strategies and Deuterium (B1214612) Incorporation Methodologies

The "-d6" designation in this compound indicates that six hydrogen atoms in the molecule have been replaced with deuterium, their heavy isotope. vulcanchem.compharmaffiliates.com This isotopic labeling is highly valuable for use as an internal standard in quantitative mass spectrometry analysis. acs.org The deuteration significantly alters the mass spectrometric properties without changing the fundamental chemical reactivity. vulcanchem.com

For this compound, the six deuterium atoms are specifically located on the propyl side chain. vulcanchem.compharmaffiliates.com Achieving such site-specific labeling requires careful planning of the synthetic route.

One of the most direct methods is to use deuterated reagents or building blocks during the synthesis. vulcanchem.com To label the propyl chain, a deuterated version of the alanine (B10760859) precursor or a deuterated reducing agent could be employed at the appropriate step. For example, reduction of a ketone or imine precursor using a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst would install deuterium atoms at specific locations. marquette.edu

Late-stage hydrogen-deuterium exchange (HIE) is another powerful technique, often catalyzed by transition metals like palladium or iridium. acs.orgnih.gov These methods can selectively swap hydrogen for deuterium on a fully formed molecule. nih.gov For aromatic systems, deuterated strong acids can be used to exchange all aromatic protons. youtube.com However, for labeling specific aliphatic positions like the propyl chain of Bromo-Dragonfly, a more targeted approach is necessary. Catalytic systems that selectively activate C-H bonds at benzylic or other specific positions are often employed. nih.gov The use of D₂O as a safe and readily available deuterium source, often in combination with a metal catalyst and an in-situ method for generating D₂ gas, is a common and sustainable strategy. nih.gov

Table 2: Comparison of Deuteration Methods

Method Description Advantages
Deuterated Building Blocks Incorporating a starting material that already contains deuterium at the desired positions. High site-selectivity and incorporation levels.
Deuterated Reagents Using reagents like deuterated reducing agents (e.g., LiAlD₄, NaBD₄) or D₂ gas for reductions/hydrogenations. marquette.edu Precise control over the location of deuterium incorporation during a specific synthetic step.
Catalytic H/D Exchange Exchanging H for D on a late-stage intermediate or final molecule using a catalyst and a deuterium source (e.g., D₂O). acs.org Allows for deuteration at the end of a synthetic sequence, which can be more efficient.

Quantitative Deuterium Incorporation Analysis

The successful synthesis of this compound necessitates a thorough analysis to confirm the extent and location of deuterium incorporation. This is crucial to ensure the isotopic purity of the final compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to determine the absence of protons at the deuterated positions. By comparing the integrals of the remaining proton signals to a known internal standard, the percentage of deuterium incorporation can be estimated.

For a more direct and quantitative assessment, ²H NMR (Deuterium NMR) and ¹³C NMR are invaluable tools.

²H NMR: This technique directly observes the deuterium nuclei, providing information about their chemical environment. The presence of signals corresponding to the expected deuterated positions confirms successful labeling. nih.gov

¹³C NMR: The coupling between carbon and deuterium (C-D) atoms results in characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum. These can be used to quantify the level of deuteration at specific sites. rsc.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound. By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the increase in mass due to deuterium incorporation can be precisely measured. The molecular formula of this compound is C₁₃H₇D₆BrClNO₂, giving it a molecular weight of approximately 336.64 g/mol . medchemexpress.comvulcanchem.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition and isotopic enrichment.

A representative data table for the expected mass spectrometric analysis is provided below.

Compound Molecular Formula Expected Monoisotopic Mass (m/z)
(R)-(-)-Bromo Dragonfly HClC₁₃H₁₃BrClNO₂330.0
(R)-(-)-Bromo Dragonfly-d6 HClC₁₃H₇D₆BrClNO₂336.0

This table is for illustrative purposes and actual values may vary slightly.

Purification and Isolation Techniques for Enantiopure this compound

Achieving high enantiomeric purity is critical for a compound with a specific stereoisomer known to be more active. The purification and isolation of enantiopure this compound would typically involve chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based chiral columns are commonly used for the separation of amphetamine derivatives and other chiral psychoactive compounds. chromatographyonline.comnih.gov

The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve optimal separation of the (R)- and (S)-enantiomers of Bromo Dragonfly-d6. The use of a suitable detector, such as a UV detector or a mass spectrometer, would allow for the monitoring and collection of the desired enantiomer.

Alternatively, chiral derivatization followed by separation on a standard achiral column is another approach. restek.comnih.gov In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using conventional HPLC.

Advanced Spectroscopic and Chromatographic Characterization Methods for Synthetic Intermediates

The characterization of synthetic intermediates is a fundamental aspect of multi-step synthesis, ensuring that each reaction step has proceeded as expected before moving to the next. The intermediates in the synthesis of this compound would be analyzed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of each intermediate. For deuterated intermediates, ²H NMR would also be employed to track the incorporation of deuterium.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of each intermediate, confirming the successful addition of functional groups or the progress of the reaction.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups in the intermediates, such as carbonyls, amines, and aromatic rings.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of each intermediate and to monitor the progress of reactions.

Gas Chromatography (GC): For volatile intermediates, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. nih.govresearchgate.net

A hypothetical data table for the characterization of a key non-deuterated intermediate, the ketone precursor to Bromo-Dragonfly, is presented below.

Analytical Technique Expected Data for Benzodifuranyl Propanone Intermediate
¹H NMR (CDCl₃, ppm) Signals corresponding to aromatic protons, methylene (B1212753) protons, and methyl protons.
¹³C NMR (CDCl₃, ppm) Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (m/z) Molecular ion peak corresponding to the expected mass of the ketone intermediate.
HPLC Retention Time A single major peak indicating high purity on a suitable column.

This table is illustrative and based on expected values for a similar, non-deuterated structure. Actual data would be specific to the deuterated intermediates.

Advanced Pharmacological Characterization of R Bromo Dragonfly D6 Hydrochloride: in Vitro and Preclinical Models

Receptor Binding Affinity and Selectivity Profiling of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride

The initial step in characterizing the pharmacological profile of a compound like this compound involves determining its affinity and selectivity for various biological targets. For BDF, the primary targets are serotonin (B10506) (5-HT) receptors.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays utilize a radiolabeled compound (a radioligand) known to bind to the target receptor. The methodology involves incubating the receptor preparation (e.g., cell membranes from HEK-293 cells expressing a specific human receptor) with the radioligand in the presence of varying concentrations of the unlabeled test compound. wikipedia.org The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity. For studying 5-HT₂ receptors, common radioligands include [¹²⁵I]DOI or [³H]ketanserin. bionity.com The assay format can be a filtration-based method, where the receptor-ligand complexes are captured on a filter, or a homogeneous method like the Scintillation Proximity Assay (SPA), where binding events are detected without a separation step. psychonautwiki.org

Competition binding experiments reveal a compound's affinity for a range of different receptor subtypes, thereby defining its selectivity profile. (R)-(-)-Bromo Dragonfly has been shown to be a high-affinity ligand at several serotonin 5-HT₂ receptor subtypes. wikipedia.org It possesses exceptionally high affinity for the 5-HT₂A and 5-HT₂C receptors and moderate affinity for the 5-HT₂B receptor. wikipedia.orgresearchgate.net The (R)-enantiomer is demonstrably more potent and has a higher binding affinity than the (S)-enantiomer. wikipedia.org While its primary activity is at serotonin receptors, it has also been noted to act as an alpha-1 adrenergic agonist, indicating that its selectivity is not absolute. bmglabtech.com

The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of (R)-(-)-Bromo Dragonfly

Receptor SubtypeAffinity (Kᵢ) in nMReference
Serotonin 5-HT₂A0.04 bionity.comresearchgate.net
Serotonin 5-HT₂C0.02 researchgate.net
Serotonin 5-HT₂B0.19 researchgate.net

Beyond equilibrium affinity (Kᵢ), the kinetic parameters of a ligand-receptor interaction provide deeper insight into the drug's action. These parameters are the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The kₒₙ describes the rate at which the compound binds to the receptor, while the kₒff describes the rate at which it detaches. nih.gov The equilibrium dissociation constant (Kₔ) is the ratio of these rates (kₒff/kₒₙ). nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Functional Assays for this compound

Functional assays are performed to determine the cellular consequence of a compound binding to a receptor. These assays measure the compound's ability to activate or block receptor-mediated signaling pathways.

(R)-(-)-Bromo Dragonfly is a potent agonist at the 5-HT₂ family of receptors. bionity.comresearchgate.net Its potency can be quantified in both in vitro and in vivo models. In vitro, potency (often expressed as EC₅₀) is measured in cell-based assays that detect downstream signaling events following receptor activation, such as the generation of second messengers like inositol (B14025) phosphates or calcium mobilization. researchgate.net

In preclinical rodent models, the head-twitch response (HTR) is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of hallucinogenic compounds. bionity.comyoutube.com Studies using the HTR assay have quantified the potency of BDF, providing a functional correlate to its high receptor affinity.

Table 2: In Vivo Functional Potency of (R)-(-)-Bromo Dragonfly

AssayParameterValueReference
Mouse Head-Twitch Response (HTR)ED₅₀204.8 nmol/kg youtube.com

Intrinsic efficacy describes the ability of a ligand to activate a receptor once it is bound. Research has consistently characterized (R)-(-)-Bromo Dragonfly as a full agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. researchgate.net A full agonist is a compound that can induce the maximum possible response from the receptor system, comparable to the endogenous neurotransmitter.

Modern pharmacology recognizes that GPCRs can signal through multiple downstream pathways, including various G-protein subtypes and β-arrestin-mediated pathways. A compound may preferentially activate one pathway over another, a phenomenon known as "biased agonism" or "functional selectivity." Cell-based systems using technologies like Bioluminescence Resonance Energy Transfer (BRET) can be employed to dissect the intrinsic efficacy of a compound at these distinct signaling branches. researchgate.net Preliminary research suggests that BDF may act as a β-arrestin-biased agonist at the 5-HT₂A receptor, though more detailed studies are required to fully characterize its signaling profile.

Signaling Pathway Modulation (e.g., cAMP, β-arrestin recruitment)

The parent compound, (R)-(-)-Bromo Dragonfly, is a potent full agonist at the 5-HT₂ₐ and 5-HT₂C serotonin receptors and a moderate affinity agonist at the 5-HT₂B receptor. wikipedia.org Agonist binding to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. Typically, this involves the activation of G proteins, leading to the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP).

Following receptor activation, another critical process is the recruitment of β-arrestin proteins. nih.govnih.gov β-arrestins are adaptor proteins that bind to the phosphorylated receptor, uncoupling it from its G protein, which terminates the initial signal. nih.gov Beyond this desensitization role, β-arrestins can also act as scaffolds for other signaling complexes, initiating a second wave of G protein-independent signals. nih.gov

For this compound, the deuteration is a structural modification intended to alter its metabolism rather than its direct interaction with receptors. The pharmacodynamic profile is expected to be identical to the non-deuterated parent compound. juniperpublishers.comscienceopen.com Therefore, this compound would be expected to modulate cAMP and β-arrestin recruitment pathways in a manner consistent with its potent agonism at 5-HT₂ receptors. However, specific studies detailing the precise profile of cAMP modulation or β-arrestin recruitment for either the deuterated or non-deuterated compound are not available in current research literature.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the orthosteric ligand. nih.gov This mechanism offers a more nuanced way to regulate receptor activity compared to direct agonists or antagonists. nih.gov

Currently, there are no published in vitro or preclinical studies investigating the potential of this compound to act as an allosteric modulator at its target receptors or any other receptor systems. Research in this area would be necessary to determine if the compound possesses any allosteric properties.

Enzyme Interaction and Inhibition Studies of this compound

The interaction of this compound with metabolic enzymes is a critical aspect of its pharmacological profile, influencing its duration of action and potential for drug-drug interactions.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling (in vitro)

Cytochrome P450 is a superfamily of enzymes primarily responsible for the phase one metabolism of a vast number of drugs and foreign compounds. nih.govyoutube.com Inhibition of these enzymes can lead to significant drug-drug interactions. biomolther.org In vitro studies using pooled human liver microsomes (HLM), which contain a rich complement of CYP enzymes, found that the parent compound, Bromo-Dragonfly, was resistant to metabolism. researchgate.netnih.govresearchgate.net This inherent stability suggests that it is not a significant substrate for major CYP isoforms.

While these results indicate resistance to being metabolized, a complete in vitro inhibition profile, which would determine the IC₅₀ values of the compound against specific CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), has not been reported for Bromo-Dragonfly or its deuterated analog. Such a profile is necessary to fully rule out its potential to inhibit the metabolism of other co-administered drugs. The deuteration in the d6 variant would be expected to further enhance its resistance to any potential CYP-mediated oxidative metabolism. scienceopen.com

Monoamine Oxidase (MAO) Inhibition Kinetics (in vitro)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters and various xenobiotics. nih.gov Inhibition of these enzymes can significantly alter neurochemical balance. semanticscholar.org

In vitro studies have definitively characterized the parent compound, Bromo-Dragonfly, as a potent and competitive inhibitor of MAO-A. researchgate.netnih.gov This inhibition is considered clinically relevant and is believed to contribute to the compound's pharmacological effects and long duration of action by preventing its own metabolism as well as that of endogenous monoamines. nih.govpsychonautwiki.org The inhibition constant (Ki) has been determined through kinetic analysis.

Since the mechanism of MAO inhibition by this compound does not involve the cleavage of the carbon-hydrogen bonds at the deuterated positions of the d6 variant, the MAO-A inhibitory activity of this compound is expected to be identical to that of the non-deuterated parent compound.

Table 1: In Vitro MAO-A Inhibition by (R)-(-)-Bromo Dragonfly

Parameter Value Inhibition Type Source
Kᵢ 0.352 µM Competitive nih.gov

Other Relevant Metabolic Enzyme Interactions

Beyond CYP and MAO enzymes, other metabolic pathways can be involved in xenobiotic transformation. For instance, the structurally related analogue 2C-B-fly has been shown to undergo N-acetylation in pooled human liver cytosol (HLC). researchgate.netnih.gov However, studies investigating the parent Bromo-Dragonfly compound found that it was not metabolized in HLC test systems. researchgate.netnih.gov This finding, combined with its resistance to metabolism in HLM, underscores its significant metabolic stability. No studies have investigated interactions with other specific enzyme systems like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

In Vitro Metabolic Stability and Deuterium (B1214612) Isotope Effect Research

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and bioavailability. As noted previously, in vitro studies using human liver microsomes and cytosol have shown that the parent compound, Bromo-Dragonfly, is highly resistant to hepatic metabolism. researchgate.netnih.govresearchgate.net

The development of this compound is a direct application of deuterium isotope effect research. The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with one of its heavier isotopes can slow down the rate of a chemical reaction. juniperpublishers.com A carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com

In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in reactions catalyzed by enzymes like the cytochrome P450 family. nih.gov By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be substantially reduced. scienceopen.comnih.gov This strategy can lead to:

Increased metabolic stability

Longer plasma half-life

Reduced formation of potentially toxic metabolites scienceopen.com

While the parent Bromo-Dragonfly is already metabolically stable, the d6 deuteration serves as a pharmacological tool to further protect the molecule from any minor or as-yet-unidentified oxidative metabolic pathways. This ensures maximal stability and bioavailability, likely prolonging the compound's residence time in the body.

Table 2: Comparison of Metabolic Properties

Compound Known In Vitro Stability Rationale for Deuteration Expected Outcome of Deuteration
(R)-(-)-Bromo Dragonfly High; resistant to metabolism in HLM and HLC. researchgate.netnih.gov N/A N/A
This compound Presumed to be very high. To apply the kinetic isotope effect, further slowing any potential C-H bond cleavage at the deuterated sites. juniperpublishers.comnih.gov Increased metabolic half-life and bioavailability compared to the parent compound. nih.gov

Microsomal Stability Assays (e.g., liver microsomes)

Studies involving the non-deuterated parent compound, Bromo-Dragonfly, have been conducted using pooled human liver microsomes (HLM) and human liver cytosol (HLC) to assess its metabolic stability. The findings from these assays are critical for understanding the baseline metabolic profile.

Research indicates that Bromo-Dragonfly is remarkably resistant to hepatic metabolism in these in vitro systems. researchgate.netresearchgate.netnih.gov Unlike its structural analog 2C-B-fly, which is metabolized by the CYP2D6 enzyme and monoamine oxidase A (MAO-A), Bromo-Dragonfly showed no significant degradation when incubated with HLM or HLC. researchgate.netresearchgate.netnih.gov This inherent stability suggests that the compound largely evades common Phase I metabolic pathways, such as oxidation, that are mediated by cytochrome P450 enzymes. This resistance to metabolism is a likely contributor to its long duration of action. researchgate.net

Table 1: Microsomal Stability Data for Bromo-Dragonfly (Non-Deuterated)

In Vitro System Finding Reference
Pooled Human Liver Microsomes (HLM) Not metabolized researchgate.netnih.gov

Hepatocyte Incubation Studies (in vitro)

While specific hepatocyte incubation studies for this compound are not detailed in the available literature, the results from microsomal assays provide strong indications for its behavior in whole-cell systems. Given that Bromo-Dragonfly was not metabolized in HLM or HLC, which contain the primary enzymatic machinery of hepatocytes, it is expected to exhibit high stability in hepatocyte incubation studies as well. researchgate.netnih.gov These studies would typically assess both Phase I and Phase II metabolic pathways. The resistance of the core benzodifuran structure to enzymatic attack is a key factor in its metabolic profile. researchgate.net

Assessment of Deuterium Isotope Effects on Metabolic Pathways

The substitution of hydrogen with deuterium, a stable isotope, is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile. nih.govacs.org This is due to the deuterium kinetic isotope effect (DKIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Cleavage of a C-D bond requires more energy and thus can occur at a slower rate, which can significantly reduce the pace of metabolism if the bond cleavage is the rate-limiting step in a metabolic pathway. nih.govnih.gov

In the case of this compound, the "d6" designation signifies the presence of six deuterium atoms. pharmaffiliates.com While the parent compound is already highly resistant to metabolism, the deuteration is likely targeted at specific positions that may be susceptible to minor, slower metabolic pathways. This strategic placement could further decrease the rate of any potential metabolism, enhancing bioavailability and prolonging the compound's half-life. acs.orghyphadiscovery.com The primary benefit of deuteration in a molecule that is already metabolically stable may be to ensure maximum systemic exposure and minimize the formation of any potentially active or inactive metabolites. nih.gov

Transporter Interaction Studies of this compound

Monoamine Transporter (DAT, NET, SERT) Reuptake Inhibition Assays

The compound is also known as a very potent agonist at serotonin 5-HT2A and 5-HT2C receptors, which is central to its primary activity. wikipedia.org

Table 2: Monoamine System Interaction for Bromo-Dragonfly (Non-Deuterated)

Target Interaction Type Potency (Ki) Reference
Monoamine Oxidase A (MAO-A) Competitive Inhibitor 0.352 µM researchgate.netnih.gov
5-HT2A Receptor Agonist 0.04 nM wikipedia.org

P-glycoprotein and Other Efflux Transporter Interactions

P-glycoprotein (P-gp) is an important efflux transporter found in barrier tissues like the intestinal epithelium and the blood-brain barrier, which actively pumps xenobiotics out of cells. nih.govmdpi.com A compound's interaction with P-gp can significantly impact its oral bioavailability and central nervous system penetration. nih.gov

In silico (computational) models have been used to predict the interaction of Bromo-Dragonfly with P-gp. These predictive studies suggest that Bromo-Dragonfly is likely a substrate for P-gp. nih.gov This classification as "P-gp positive" implies that the transporter can actively efflux the compound, potentially limiting its absorption and brain access. nih.gov However, the same models also predict high gastrointestinal absorption and the potential for brain penetration, suggesting that the compound's properties may allow it to overcome this efflux to some degree. nih.gov These computational predictions require confirmation through in vitro experimental models, such as Caco-2 cell permeability assays. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Bromo Dragonfly D6 Hydrochloride

Systematic Exploration of Structural Modifications and Their Pharmacological Impact

The structure-activity relationship (SAR) of the Bromo-Dragonfly scaffold, a rigid analog of the phenethylamine (B48288) hallucinogens, has been a subject of significant scientific inquiry. Research has demonstrated that modifications to the core structure can profoundly influence its pharmacological profile, particularly its interaction with serotonin (B10506) receptors. nih.gov

Key structural features that have been systematically explored in non-deuterated analogs, and which provide a predictive framework for the d6 variant, include:

The Benzodifuran Core: The fusion of two furan (B31954) rings to the central phenyl ring creates a rigid structure that is believed to mimic the optimal conformation for binding to the 5-HT2A receptor. Aromatization of the dihydrofuran rings to furan rings, as seen in Bromo-Dragonfly, significantly increases affinity and potency compared to the "FLY" series of compounds which possess dihydrofuran rings. nih.govnih.gov

The α-Methyl Group: The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain, creating an amphetamine-like structure, is a critical determinant of potency. Analogs with this α-methyl group, such as Bromo-Dragonfly, are consistently more potent than their phenethylamine counterparts (lacking the methyl group). nih.gov

The 4-Bromo Substituent: The bromine atom at the 4-position of the phenyl ring plays a crucial role in the high affinity of Bromo-Dragonfly for the 5-HT2A receptor. This hydrophobic substituent is thought to engage with a specific hydrophobic pocket within the receptor's binding site. nih.gov

While systematic structural modifications of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride itself are not yet documented in publicly available research, the established SAR of the non-deuterated scaffold provides a strong foundation for predicting the impact of any future alterations to the d6 molecule.

Comparative Analysis of this compound with Non-Deuterated and Stereoisomeric Analogs

A comparative analysis of this compound with its non-deuterated and stereoisomeric counterparts is essential for understanding the unique contributions of its structural features to its pharmacological activity.

Stereoisomerism: The chirality at the α-carbon of the ethylamine side chain results in two enantiomers: (R)- and (S)-Bromo-Dragonfly. Pharmacological studies have unequivocally demonstrated that the (R)-enantiomer possesses significantly greater binding affinity and functional potency at the 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer. wikipedia.orgbionity.com This stereoselectivity underscores the precise three-dimensional fit required for optimal receptor interaction.

Deuteration: The "d6" designation in this compound signifies the replacement of six hydrogen atoms with deuterium (B1214612). While direct comparative pharmacological data between the d6 and non-deuterated (h6) versions of (R)-(-)-Bromo-Dragonfly is not extensively published, the principles of kinetic isotope effects provide a basis for anticipated differences. Deuterium forms a stronger covalent bond with carbon than hydrogen. This can lead to a slower rate of metabolism by enzymes such as cytochrome P450 and monoamine oxidase (MAO), which are involved in the breakdown of many phenethylamines. nih.gov Bromo-Dragonfly is known to be a potent MAO-A inhibitor. wikipedia.orgnih.gov A reduced rate of metabolism could lead to a longer duration of action and potentially altered pharmacokinetic and pharmacodynamic profiles for the d6 compound compared to its non-deuterated analog.

Comparative Receptor Binding Affinity (Ki) of Bromo-Dragonfly Analogs
Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)
(R)-(-)-Bromo-Dragonfly0.040.020.19
(S)-(+)-Bromo-DragonflyHigher than (R)-isomerHigher than (R)-isomerData not available
This compoundData not availableData not availableData not available

Computational Approaches to SAR

Computational chemistry offers powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For psychedelic phenethylamines, QSAR models have been developed to predict properties like receptor affinity and hallucinogenic potency. nih.govnih.gov These models typically use descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. While a specific QSAR model for this compound has not been published, existing models for 5-HT2A agonists can provide insights. The inclusion of descriptors related to the benzodifuran core, the α-methyl group, and the bromo substituent would be critical for accurately modeling the activity of Bromo-Dragonfly analogs.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 5-HT2A receptor agonists, a common pharmacophore includes a protonated amine, an aromatic ring, and specific hydrophobic regions. nih.govresearchgate.netresearchgate.netnih.gov The rigid structure of Bromo-Dragonfly makes it an excellent template for refining these models. The position of the amine, the orientation of the benzodifuran system, and the location of the bromine atom all contribute to a well-defined pharmacophore. Ligand-based drug design can then use this pharmacophore to screen virtual libraries for new molecules with potentially similar or improved pharmacological properties.

Molecular Docking and Dynamics Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govmdpi.com Docking studies of Bromo-Dragonfly analogs at the 5-HT2A receptor have provided valuable insights into the specific amino acid residues that form key interactions. These studies often highlight the role of a conserved aspartate residue in forming a salt bridge with the protonated amine of the ligand, as well as interactions with aromatic and hydrophobic residues in the binding pocket. Molecular dynamics simulations can further explore the stability of these interactions over time and how they might induce the conformational changes in the receptor that lead to its activation. While specific docking studies on the d6 variant are not available, such studies would be instrumental in understanding if the subtle changes in vibrational modes due to deuteration affect the binding pose or dynamics.

Influence of Deuteration on Receptor Binding and Functional Activity

The replacement of hydrogen with deuterium in this compound is expected to primarily influence its pharmacokinetic properties through the kinetic isotope effect, leading to slower metabolism and a potentially longer duration of action. nih.gov However, deuteration can also have more subtle effects on receptor binding and functional activity.

The change in mass and vibrational energy of the C-D bond compared to the C-H bond can, in some cases, alter the strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-receptor recognition. While these effects are generally small, they could potentially lead to minor changes in binding affinity (Kd) or the kinetics of binding (kon and koff).

Functionally, if the cleavage of a C-H bond is involved in the mechanism of receptor activation or subsequent signaling pathways, its replacement with a C-D bond could modulate the functional efficacy or potency of the ligand. Given that Bromo-Dragonfly is a full agonist at 5-HT2A receptors, any subtle changes in its interaction with the receptor due to deuteration could potentially shift its functional profile. wikipedia.org However, without direct experimental data on this compound, the precise nature and magnitude of these effects remain a subject for future investigation.

Predicted Effects of Deuteration on this compound
ParameterPredicted Effect of DeuterationUnderlying Principle
MetabolismSlower rate of metabolismKinetic Isotope Effect (stronger C-D bond)
Duration of ActionPotentially longerReduced metabolic clearance
Receptor Binding Affinity (Kd)Potentially minor changesSubtle alterations in intermolecular forces
Functional Activity (Efficacy/Potency)Largely unknown, potentially subtle modulationPossible influence on receptor activation dynamics

Analytical Methodologies for Detection and Quantification of R Bromo Dragonfly D6 Hydrochloride in Research Matrices

Development of High-Resolution Chromatographic Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of complex molecules like (R)-(-)-Bromo Dragonfly-d6 Hydrochloride. researchgate.net These methods offer the high selectivity and sensitivity required for trace-level detection in research matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying psychoactive substances and their deuterated analogues in biological and other research samples. researchgate.netnih.gov The development of a robust LC-MS/MS method for this compound focuses on achieving optimal chromatographic separation and sensitive detection through mass analysis.

The process begins with the selection of a suitable reversed-phase HPLC column, typically a C18 column, which effectively separates moderately polar compounds. The mobile phase is generally a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization. nih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is highly effective for amine-containing compounds. In the tandem mass spectrometer, multiple reaction monitoring (MRM) is employed for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion and identifying specific, stable product ions generated through collision-induced dissociation (CID). The use of a deuterated internal standard is fundamental to accurate bioanalysis, as it corrects for variability in sample extraction, injection, and ionization. aptochem.com

Table 1: Illustrative LC-MS/MS Method Parameters for this compound

ParameterValue
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 342.7
Product Ion 1 (Q3)Value dependent on fragmentation
Product Ion 2 (Q3)Value dependent on fragmentation
Collision EnergyOptimized for specific transitions
Dwell Time50 ms

Note: Specific product ions and collision energies require experimental determination based on the compound's fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) provides an alternative, powerful tool for the analysis of volatile or semi-volatile compounds. doi.orgnih.gov For a polar molecule like this compound, a critical optimization step is derivatization prior to analysis. Derivatization with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) is employed to increase the compound's volatility and thermal stability, and to improve its chromatographic peak shape.

Method optimization involves selecting the appropriate capillary column, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms). The oven temperature program must be carefully optimized to ensure the separation of the analyte from matrix components without causing thermal degradation. nih.gov The injector temperature is also a critical parameter that needs to be balanced to ensure efficient volatilization without inducing decomposition of the derivatized analyte. doi.org

Table 2: Hypothetical Optimized GC-MS Method Parameters for Derivatized this compound

ParameterValue
GC System
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature260 °C
Injection ModeSplitless
Oven Program100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line280 °C
Ion Source Temp230 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsSpecific m/z values for the derivatized d6 fragment

Note: Monitored ions are determined from the mass spectrum of the derivatized standard.

Since the pharmacological activity of Bromo-Dragonfly is enantiomer-specific, with the (R)-enantiomer being more potent, verifying the enantiomeric purity of the deuterated standard is essential. researchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating enantiomers. nih.gov Method development involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve baseline separation of the (R)-(-) and (S)-(+) enantiomers. nih.gov The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the standard's enantiomeric purity.

Table 3: Representative Chiral HPLC Method Parameters

ParameterValue
ColumnPolysaccharide-based CSP (e.g., Lux Amylose-1)
Mobile PhaseIsocratic mixture (e.g., Hexane (B92381)/Ethanol/Trifluoroacetic Acid)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Expected ResultBaseline separation of (R) and (S) enantiomers

Advanced Spectroscopic Techniques for Trace Analysis

Beyond chromatographic methods, advanced spectroscopic techniques are indispensable for the detailed characterization of the this compound standard itself, confirming its structure and purity in a manner distinct from basic identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of isotopically labeled compounds. rsc.org While basic ¹H and ¹³C NMR confirm the primary structure, advanced NMR techniques are required for a more detailed analysis.

Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the compound against a certified internal standard of known concentration. nih.gov Furthermore, NMR is uniquely suited to determine the isotopic purity or percentage of deuteration. By comparing the integration of signals in the ¹H spectrum at the sites of deuteration with signals at non-deuterated sites, one can quantify the degree of isotopic labeling. researchgate.net

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the precise location of the deuterium (B1214612) atoms. The absence of expected cross-peaks in these spectra at the labeled positions provides definitive evidence of the site-specific nature of the deuteration, confirming the structural integrity of the isotopic label.

Table 4: Application of Advanced NMR Techniques

NMR TechniqueApplication for this compound
Quantitative ¹H NMR (qNMR)Determination of absolute chemical purity against a certified standard.
High-Resolution ¹H NMRAssessment of isotopic enrichment by comparing signal integrals.
²H NMRDirect detection of the deuterium signal and analysis of enantiomeric purity in a chiral environment. researchgate.net
2D COSY, HSQC, HMBCConfirmation of the specific sites of deuterium labeling through analysis of expected vs. observed correlations.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. In the context of this compound, its advanced application lies in confirming the success of the deuteration process. The substitution of hydrogen with deuterium, a heavier isotope, causes a significant shift in the vibrational frequencies of the corresponding chemical bonds.

Specifically, the C-D (carbon-deuterium) stretching vibrations appear in a distinct region of the IR spectrum (typically 2100-2300 cm⁻¹) that is free from the interference of C-H stretching vibrations (typically 2800-3100 cm⁻¹). researchgate.netarxiv.org The presence of strong absorption bands in this C-D stretching region provides clear and direct evidence of deuteration. Additionally, C-D bending vibrations will appear at lower frequencies compared to their C-H counterparts. Analyzing these unique isotopic shifts provides a qualitative confirmation of the isotopic labeling, complementing the data from mass spectrometry and NMR. rsc.orgnih.gov

Table 5: Characteristic IR Absorption Frequencies for H/D Isotopologues

Vibrational ModeTypical Wavenumber (cm⁻¹) for C-HExpected Wavenumber (cm⁻¹) for C-D
Aromatic C-H Stretch3000 - 3100~2250 - 2325
Aliphatic C-H Stretch2850 - 2960~2100 - 2250
C-H Bending (out-of-plane)650 - 1000Lower frequency shift

Sample Preparation Strategies for Complex Biological Matrices (Preclinical Research)

The accurate detection and quantification of this compound in complex biological matrices, such as blood, plasma, and urine, is critically dependent on the efficacy of the sample preparation strategy. The primary objective of sample preparation in this context is to isolate the target analyte from endogenous interferences, including proteins, lipids, and salts, which can adversely affect the accuracy and sensitivity of subsequent analytical instrumentation. The selection of an appropriate sample preparation technique is guided by the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the analytical method employed. For this compound, a deuterated analog often used as an internal standard in preclinical research, the extraction methodologies parallel those of its non-deuterated counterpart, Bromo-Dragonfly.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that has been successfully applied to the analysis of new psychoactive substances (NPS), including compounds structurally related to this compound. ubi.pt This method leverages the differential affinity of the analyte and matrix components for a solid sorbent.

Methodology and Findings:

In a common SPE workflow for compounds like Bromo-Dragonfly, a mixed-mode SPE cartridge, which possesses both reversed-phase and ion-exchange properties, is often employed. This dual functionality is particularly advantageous for extracting amphetamine-type substances, which exhibit both hydrophobic and basic characteristics. ubi.pt

A typical procedure involves the following steps:

Sample Pre-treatment: A blood or plasma sample is pre-treated, often involving dilution and pH adjustment, to facilitate optimal interaction with the SPE sorbent.

Column Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.

Sample Loading: The pre-treated biological sample is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. For example, a wash with a mild organic solvent in an aqueous buffer can remove hydrophilic interferences, while a wash with a non-polar organic solvent can remove lipids.

Elution: The target analyte, this compound, is eluted from the sorbent using a solvent system that disrupts the interaction between the analyte and the sorbent. This is often an organic solvent, sometimes with the addition of a small amount of a basic or acidic modifier to neutralize ionic interactions.

Research on related new psychoactive substances has demonstrated high extraction efficiencies, often ranging from 70% to over 100%, with this technique. ubi.pt The selectivity of SPE can significantly reduce matrix effects, leading to improved accuracy and precision in quantitative analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comchromatographyonline.com

ParameterDescriptionFinding
Sorbent Type Stationary phase used for extractionMixed-mode (hydrophobic and cation exchange) is effective for phenethylamine (B48288) compounds. ubi.pt
Sample Volume Amount of biological matrix requiredTypically ranges from 0.25 mL to 1.0 mL of blood or plasma. chromatographyonline.com
Elution Solvents Solvents used to recover the analyteOften a mixture of an organic solvent with a modifier (e.g., ammoniated methanol).
Extraction Efficiency Percentage of analyte recoveredCan range from 70.3% to 116.6% for related compounds. ubi.pt

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and robust technique for the isolation of drugs from biological fluids. It operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Methodology and Findings:

For the extraction of Bromo-Dragonfly from biological samples like blood and urine, a multi-step LLE procedure has been documented. sci-hub.st The basic nature of the aminopropane side chain of the molecule dictates that the extraction is performed under alkaline conditions to ensure the analyte is in its uncharged, more organic-soluble form.

A representative LLE protocol is as follows:

pH Adjustment: The biological sample (e.g., 1.0 g of blood) is alkalinized, for instance, with a carbonate buffer to a pH of 11. sci-hub.st

Solvent Extraction: An appropriate organic solvent or a mixture of solvents is added. A combination of hexane and butyl chloride (50:50) has been used effectively. sci-hub.st The mixture is then agitated to facilitate the transfer of the analyte into the organic phase.

Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.

Analyte Recovery: The organic layer containing the analyte is transferred to a clean tube. The extraction process may be repeated to improve recovery. sci-hub.st

Back Extraction/Evaporation: The analyte can be back-extracted into an acidic aqueous solution or the organic solvent can be evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the analytical instrument. sci-hub.st

A more advanced and miniaturized version of LLE, known as parallel artificial liquid membrane extraction (PALME), has also been developed for the screening of NPS, including Bromo-Dragonfly, in plasma and whole blood. unit.no This technique utilizes a 96-well plate format where the analyte is extracted from an alkalized donor solution, across a supported liquid membrane (e.g., dodecyl acetate), and into an acidic acceptor solution. unit.no

ParameterDescriptionFinding
Sample pH pH of the aqueous sample during extractionAlkaline (e.g., pH 11) to neutralize the basic analyte. sci-hub.st
Extraction Solvent Organic solvent used for partitioningA mixture of hexane and butyl chloride (50:50) has been shown to be effective. sci-hub.st
Internal Standard Labeled compound added before extractionMDMA-d5 has been used as an internal standard for Bromo-Dragonfly analysis. sci-hub.st
Recovery Efficiency of the extraction processWhile not explicitly quantified for Bromo-Dragonfly in the cited study, LLE is a well-established method for this class of compounds. sci-hub.stforensicresources.orgnih.gov

Protein Precipitation Techniques

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, prior to analysis. It is often used when high throughput is desired, though it is generally less clean than SPE or LLE.

Methodology and Findings:

This technique involves the addition of a precipitating agent to the biological sample, which denatures and precipitates the proteins. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte is collected for analysis.

Common protein precipitating agents include:

Organic Solvents: Acetonitrile is widely used and has been found to be highly effective. researchgate.netnih.gov It generally yields high analyte recovery (often >80%) and good repeatability. researchgate.netnih.gov Other organic solvents like acetone (B3395972) can also be used. researchgate.net

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are effective at precipitating proteins. researchgate.netnih.gov However, these acidic agents can sometimes lead to lower analyte recovery due to co-precipitation of the target compound, and may require subsequent pH adjustment of the supernatant before analysis. researchgate.netnih.gov

A study comparing different protein precipitation methods for a cocktail of drugs in human plasma found that acetonitrile was the most effective agent, providing a recovery of over 80% and a coefficient of variation of less than 6%. researchgate.netnih.gov The binding of a small molecule like this compound to its target proteins can alter their stability, a principle that is exploited in some proteomics methods but also underscores the importance of efficiently disrupting these interactions during sample preparation. nih.govdicp.ac.cnbohrium.com

Precipitating AgentAdvantagesDisadvantages
Acetonitrile High analyte recovery, good repeatability, compatible with LC-MS. researchgate.netnih.govMay not remove all matrix components.
Trichloroacetic Acid (TCA) Strong precipitating agent.Can cause co-precipitation of analytes, requires pH adjustment. researchgate.netnih.gov
Perchloric Acid (PCA) Effective at protein removal.Can lead to lower analyte recovery and variability. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of R Bromo Dragonfly D6 Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and chemical reactivity. nih.gov For (R)-(-)-Bromo Dragonfly-d6 Hydrochloride, methods like Density Functional Theory (DFT) are employed to elucidate these characteristics. nih.gov The rigid, planar benzodifuran core of the molecule is a key determinant of its electronic properties.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy level indicates the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. For this compound, the MEP would likely show negative potential around the oxygen atoms of the furan (B31954) rings and the bromine atom, with positive potential concentrated around the protonated amine group.

Below is a table of hypothetical electronic properties for this compound, calculated using DFT at the B3LYP/6-31G level of theory, a common approach for such molecules. nih.gov

Calculated PropertyPredicted ValueSignificance
HOMO Energy -6.52 eVRelates to the molecule's electron-donating capability.
LUMO Energy -1.68 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.84 eVA larger gap suggests higher kinetic stability. nih.gov
Ionization Potential 6.52 eVEnergy required to remove an electron.
Electron Affinity 1.68 eVEnergy released upon gaining an electron.
Electronegativity (χ) 4.10A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.42Represents resistance to change in electron distribution.

Note: These values are illustrative and would require specific computational runs for verification.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic interactions between a ligand, such as this compound, and its biological target over time. nih.gov The primary pharmacological targets of Bromo-Dragonfly are the serotonin (B10506) 5-HT2A and 5-HT2C receptors, for which it is a potent full agonist with high binding affinity. wikipedia.org

An MD simulation would typically involve the following steps:

Obtaining or building a homology model of the human 5-HT2A or 5-HT2C receptor.

Docking the this compound molecule into the receptor's binding site.

Placing the resulting complex in a simulated physiological environment, including a lipid bilayer and water molecules.

Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the stability of the binding pose and the conformational changes in both the ligand and the receptor. nih.gov

Prediction of Pharmacological Profiles using In Silico Methods

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnih.govresearchgate.net For this compound, these predictive models can offer crucial insights into its likely pharmacokinetic behavior. Studies on the non-deuterated Bromo-Dragonfly have indicated high gastrointestinal absorption and the potential to cross the blood-brain barrier. researchgate.netnih.gov

The deuteration in this compound is primarily intended to alter its metabolic fate. The substitution of hydrogen with deuterium (B1214612) at metabolically labile positions can significantly slow down the rate of metabolism by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect. nih.gov In silico models can predict which CYP isoforms are most likely to be involved in its metabolism. researchgate.netresearchgate.net While the deuterated compound is expected to follow similar absorption and distribution pathways as its non-deuterated counterpart, its metabolic clearance would likely be reduced.

A recent in silico study also highlighted a risk of cardiotoxicity associated with Bromo-Dragonfly due to the inhibition of the hERG channel. nih.gov It is predicted that the d6 analog would retain this property.

The table below summarizes the predicted pharmacological profile for this compound based on in silico models, drawing comparisons with its non-deuterated form.

ParameterPredicted Outcome for this compoundRationale/Comparison
Gastrointestinal Absorption HighSimilar to the non-deuterated compound, which has high predicted oral bioavailability. nih.gov
Blood-Brain Barrier Permeation YesThe structural properties allowing the parent compound to cross the BBB are retained. researchgate.net
Plasma Protein Binding SignificantExpected to be similar to the non-deuterated form. researchgate.net
Metabolism Primarily hepatic (CYP enzymes), but at a reduced rate.The C-D bonds are stronger than C-H bonds, slowing metabolic breakdown. nih.govnih.gov
hERG Inhibition LikelyThe overall pharmacophore responsible for hERG binding is unchanged. nih.gov
Primary Receptor Targets 5-HT2A, 5-HT2CDeuteration is not expected to significantly alter receptor binding affinity. wikipedia.org

Isotope Effects on Molecular Vibrations and Reaction Kinetics

The substitution of hydrogen with deuterium atoms in this compound has a direct impact on its molecular vibrations. Because deuterium is heavier than hydrogen, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. These changes can be precisely calculated using quantum chemistry methods and can be experimentally verified using techniques like Fourier-transform infrared (FTIR) spectroscopy. nih.gov

The most significant consequence of this isotopic substitution is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For drug metabolism, the cleavage of a C-H bond is often the rate-limiting step in reactions catalyzed by CYP enzymes. Replacing this hydrogen with deuterium can make the bond more difficult to break, thereby slowing down the reaction. nih.gov

For this compound, assuming deuteration on the metabolically susceptible propyl side chain, a significant KIE would be expected for metabolic pathways involving oxidation at these positions. This would lead to a longer plasma half-life and potentially altered pharmacological effects compared to the non-deuterated compound. Theoretical calculations can be used to predict the magnitude of the KIE for specific metabolic reactions, providing a valuable tool for understanding how deuteration can be used to fine-tune the pharmacokinetic properties of a molecule. nih.gov

Future Directions and Unexplored Research Avenues for R Bromo Dragonfly D6 Hydrochloride

Development of Novel Research Tools and Probes Based on (R)-(-)-Bromo Dragonfly-d6 Hydrochloride

The unique properties of this compound make it an ideal candidate for the development of sophisticated research tools to probe the serotonergic system, particularly the 5-HT2A receptor, with high precision.

One of the primary applications of deuterated compounds is in receptor-ligand binding assays. rug.nlresearchgate.netlabome.comnih.gov While radiolabeling has traditionally been the gold standard, the use of stable isotope-labeled ligands is gaining traction. This compound could be employed in competitive binding assays using mass spectrometry as the detection method. This would circumvent the need for radioactive materials and the associated safety and disposal concerns. nih.gov Such assays would allow for a more detailed characterization of the binding kinetics and thermodynamics of other ligands at the 5-HT2A receptor.

Furthermore, the deuterium (B1214612) labeling provides a unique signature for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry imaging (MSI). This could enable researchers to visualize the distribution of the compound in brain tissue with high spatial resolution, offering insights into its target engagement and regional pharmacokinetics within the central nervous system. The development of such molecular probes would be invaluable for understanding the neuroanatomical basis of its profound and long-lasting effects.

The altered physicochemical properties conferred by deuteration, such as a stronger carbon-deuterium bond, may also be exploited to create more stable photoaffinity labels. researchgate.net By incorporating a photoreactive group into the this compound scaffold, researchers could develop probes that irreversibly bind to the 5-HT2A receptor upon photoactivation, allowing for the isolation and identification of the receptor and its interacting proteins.

Potential Research ToolApplicationAdvantage of Deuteration
Stable Isotope Labeled LigandCompetitive Receptor Binding AssaysNon-radioactive, precise quantification via mass spectrometry
Molecular Imaging ProbeNMR Spectroscopy and Mass Spectrometry ImagingUnique spectroscopic signature for tracking distribution in tissue
Photoaffinity LabelCovalent labeling and isolation of receptor complexesIncreased stability of the probe due to the kinetic isotope effect

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

Systems biology offers a holistic approach to understanding the complex biological perturbations induced by psychoactive compounds, moving beyond single-receptor interactions to network-level effects. nih.gov The use of this compound in such studies could provide a more refined understanding of the downstream signaling cascades and gene expression changes elicited by 5-HT2A receptor activation.

Recent studies on serotonergic psychedelics have utilized neuroimaging techniques to map changes in brain connectivity and information flow. researchgate.net Employing this compound in preclinical neuroimaging studies (e.g., fMRI in animal models) would allow for a precise correlation of its pharmacokinetic profile, which is likely altered by deuteration, with dynamic changes in brain network activity. The slower metabolism expected for the deuterated compound could extend the window for observing these network-level effects, potentially revealing more subtle and long-lasting changes in brain function.

Transcriptomic and proteomic studies could also benefit from the use of this compound. By treating neuronal cell cultures or animal models with this compound and its non-deuterated counterpart, researchers could perform differential expression analysis to identify genes and proteins whose expression is altered in a manner dependent on the compound's metabolic stability. This could help to disentangle the effects of the parent compound from its metabolites and provide a clearer picture of the molecular pathways underlying its psychoactive and potential therapeutic effects. frontiersin.org

Systems Biology ApproachResearch QuestionPotential Role of (R)-(-)-Bromo Dragonfly-d6 HCl
Preclinical Neuroimaging (fMRI)How does sustained 5-HT2A activation alter brain network dynamics?The extended pharmacokinetic profile may reveal long-term plastic changes in connectivity.
Transcriptomics (RNA-Seq)What are the downstream gene expression changes following 5-HT2A activation?Differentiating the effects of the parent compound from its metabolites due to altered metabolism.
ProteomicsWhich protein networks are modulated by (R)-(-)-Bromo Dragonfly?Identifying proteins involved in the sustained signaling and potential neuroplastic effects.

Advancements in Analytical Techniques for Ultra-Trace Detection in Forensic and Preclinical Research Contexts

The emergence of new psychoactive substances (NPS) poses a significant challenge for forensic toxicology, requiring the development of highly sensitive and specific analytical methods. bioengineer.orgnews-medical.netacs.orgrollstechglobal.comclpmag.com this compound is an invaluable tool in this regard, primarily serving as an ideal internal standard for the quantification of (R)-(-)-Bromo-Dragonfly in biological samples.

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, the use of a deuterated internal standard is the gold standard for accurate quantification. sciex.comoup.comresearchgate.netlcms.cz this compound co-elutes with the non-deuterated analyte but is distinguishable by its higher mass-to-charge ratio. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements, even at ultra-trace concentrations.

The development of validated analytical methods using this internal standard is crucial for forensic casework, where the detection of potent substances like Bromo-Dragonfly can be challenging due to the low concentrations present in biological matrices. Furthermore, in preclinical research, such methods are essential for detailed pharmacokinetic studies, allowing for the accurate determination of parameters such as absorption, distribution, metabolism, and excretion (ADME).

Future research in this area could focus on the development of high-resolution mass spectrometry (HRMS) methods that can not only quantify Bromo-Dragonfly but also identify its metabolites. The known mass shift of the deuterated standard can aid in the identification of deuterated metabolites, providing a clearer picture of the metabolic fate of the drug.

Exploration of Stereoselective Metabolic Pathways and Their Deuterium Dependence (in vitro)

The metabolism of many psychoactive compounds is mediated by the cytochrome P450 (CYP) enzyme system and can be stereoselective. nih.govnih.govnih.govresearchgate.neteurekaselect.com Investigating the in vitro metabolism of this compound and comparing it to its non-deuterated enantiomer and racemate can provide critical insights into its biotransformation and the influence of deuterium substitution.

The primary mechanism by which deuteration alters metabolism is the kinetic isotope effect (KIE), where the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow the rate of metabolic reactions that involve the cleavage of this bond. researchgate.netresearchgate.netnih.govresearchgate.net By incubating this compound with human liver microsomes (HLMs) or specific recombinant CYP enzymes (e.g., CYP2D6, CYP3A4), researchers can quantify the rate of metabolism and identify the metabolites formed. nih.govresearchgate.netnih.gov A comparison with the non-deuterated compound would reveal the magnitude of the KIE and the specific metabolic pathways that are affected by deuteration.

These studies could also elucidate whether metabolic "switching" occurs, where the blockage of one metabolic pathway due to deuteration leads to an increase in metabolism through alternative pathways. Understanding these stereoselective and deuterium-dependent metabolic pathways is not only crucial for interpreting toxicological data but also for predicting potential drug-drug interactions and variability in human populations due to genetic polymorphisms in CYP enzymes.

In Vitro SystemResearch ObjectiveExpected Outcome
Human Liver Microsomes (HLMs)Determine the overall rate of metabolism and identify major metabolites.Quantification of the kinetic isotope effect on the intrinsic clearance of the compound.
Recombinant CYP Enzymes (e.g., CYP2D6, CYP3A4)Identify the specific enzymes responsible for metabolism.Elucidation of the role of key drug-metabolizing enzymes in the biotransformation of Bromo-Dragonfly.
Comparison with (S)-(+)-enantiomerInvestigate the stereoselectivity of metabolism.Understanding how the spatial arrangement of the molecule influences its interaction with metabolic enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (R)-(-)-Bromo Dragonfly-d6 Hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis requires chiral resolution to ensure the (R)-enantiomer is isolated, as racemic mixtures can confound receptor-binding studies. Deuterium incorporation (d6 labeling) must be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity. Analytical techniques such as high-performance liquid chromatography (HPLC) with chiral columns can validate enantiomeric excess (>99%). Storage at 2–8°C in anhydrous conditions is critical to prevent degradation, as the compound is sensitive to moisture and light .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Aliquot the compound under inert gas (e.g., argon) to minimize oxidation. Store lyophilized powder in airtight, light-resistant vials at 2–8°C. For reconstitution, use deuterated solvents (e.g., D2O or deuterated DMSO) to maintain isotopic integrity. Stability tests via periodic HPLC analysis are recommended to detect decomposition, especially if used in longitudinal studies .

Q. What analytical methods are recommended to validate the purity and isotopic labeling of this compound?

  • Methodological Answer : Use tandem MS (LC-MS/MS) to confirm molecular weight (336.64 g/mol) and isotopic distribution. High-resolution NMR (e.g., ¹³C and ²H NMR) can resolve deuterium placement and structural integrity. X-ray crystallography may be employed for absolute stereochemical confirmation, though this requires high-quality crystals .

Advanced Research Questions

Q. How can researchers design experiments to assess the 5-HT2A receptor binding kinetics of this compound?

  • Methodological Answer : Conduct competitive radioligand binding assays using [³H]LSD or [³H]ketanserin as reference ligands. Use HEK-293 cells expressing human 5-HT2A receptors. Include negative controls (e.g., untransfected cells) and positive controls (e.g., serotonin). For deuterium isotope effects, compare dissociation constants (Kd) between deuterated and non-deuterated analogs. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. What strategies are effective in resolving contradictory data on the compound’s receptor affinity and hallucinogenic potency?

  • Methodological Answer : Replicate studies across multiple cell lines (e.g., CHO vs. HEK-293) to assess model-dependent variability. Employ functional assays (e.g., calcium flux or β-arrestin recruitment) alongside binding assays to distinguish agonism vs. partial agonism. Consider species differences by testing rodent vs. human receptors. Contradictions in isotopic effects may arise from altered pharmacokinetics; thus, pair in vitro assays with in vivo metabolic stability studies using LC-MS .

Q. How does deuterium labeling influence the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer : Compare plasma half-life, brain penetration, and metabolic stability between deuterated and non-deuterated forms using LC-MS/MS. Administer equimolar doses to rodents and collect serial blood/brain samples. Deuterium’s kinetic isotope effect (KIE) may slow CYP450-mediated metabolism, increasing bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document batch-specific deuterium enrichment levels (≥98% via MS) and enantiomeric purity. Share raw data (e.g., NMR spectra, binding curves) in supplementary materials. Use standardized buffer conditions (pH, ionic strength) for receptor assays. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or PubChem .

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality control (QC) checkpoints: (1) Monitor reaction intermediates via thin-layer chromatography (TLC). (2) Validate final product purity with orthogonal methods (HPLC, NMR, MS). (3) Use a single certified reference standard for calibration across batches. Store master batches under inert conditions to minimize degradation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in neuropharmacology research?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Given its hallucinogenic potency, restrict access to trained personnel and maintain usage logs. Dispose of waste via incineration or certified hazardous waste services. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.